molecular formula C11H9FN2O2 B4844146 2-(4-FLUOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE

2-(4-FLUOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE

Cat. No.: B4844146
M. Wt: 220.20 g/mol
InChI Key: NPVPRERWGGWFFW-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE is a synthetic organic compound that features a fluorophenyl group and an oxazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom onto the phenyl ring.

    Amide Bond Formation: The final step involves coupling the oxazole and fluorophenyl intermediates through an amide bond formation reaction, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the amide bond or the oxazole ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with oxazole rings and fluorophenyl groups can interact with proteins, enzymes, or nucleic acids, affecting their function. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-METHOXYPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE: Contains a methoxy group instead of fluorine.

    2-(4-NITROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE: Features a nitro group on the phenyl ring.

Uniqueness

The presence of the fluorine atom in 2-(4-FLUOROPHENYL)-N-(12-OXAZOL-3-YL)ACETAMIDE may confer unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its biological activity and interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-11(15)13-10-5-6-16-14-10/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVPRERWGGWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NOC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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